Product packaging for 3-(4-Acetoxybenzoyl)-5-bromopyridine(Cat. No.:CAS No. 898766-32-0)

3-(4-Acetoxybenzoyl)-5-bromopyridine

Cat. No.: B1292370
CAS No.: 898766-32-0
M. Wt: 320.14 g/mol
InChI Key: IDAACAIGNXRNEH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research

Pyridine and its derivatives are fundamental scaffolds in the landscape of chemical and pharmaceutical sciences. As a six-membered heteroaromatic ring containing a nitrogen atom, the pyridine nucleus is a cornerstone in the structure of countless natural products, including vitamins like niacin (Vitamin B3) and pyridoxine (Vitamin B6), as well as alkaloids. nih.gov This natural prevalence has inspired chemists to incorporate the pyridine motif into a vast array of synthetic compounds, leading to significant breakthroughs in medicine and materials science.

In the realm of drug discovery, pyridine derivatives are recognized for their remarkable versatility and broad spectrum of pharmacological activities. researchgate.net The nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts a degree of water solubility, which are desirable properties for bioactive molecules. nih.gov Consequently, the pyridine scaffold is a key component in numerous clinically approved drugs, demonstrating efficacy as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. nih.gov The structural diversity of pyridine compounds allows for fine-tuning of their biological and chemical properties, making them a "privileged scaffold" in medicinal chemistry. researchgate.net

The significance of pyridine derivatives extends to materials science, where they are used in the development of functional nanomaterials, as ligands for organometallic complexes, and in the field of asymmetric catalysis. nih.gov Their unique electronic properties and ability to coordinate with metal ions make them invaluable in these advanced applications.

Table 1: Examples of Pyridine Derivatives and Their Applications

Compound ClassApplication AreaSignificance
AminopyridinesPharmaceuticalsBuilding blocks for antihistamines and other drugs.
BipyridinesCoordination ChemistryUsed as ligands in catalysis and materials science (e.g., paraquat).
Pyridinium (B92312) SaltsAgrochemicals, CatalysisEmployed as herbicides and phase-transfer catalysts.
AlkylpyridinesIndustrial ChemistryServe as solvents and precursors for larger molecules.

Academic Relevance of Bromopyridine Scaffolds in Organic Synthesis

The introduction of a bromine atom onto the pyridine ring, creating a bromopyridine scaffold, significantly enhances its utility as a versatile intermediate in organic synthesis. Halogenated pyridines, and bromopyridines in particular, are key building blocks for the construction of more complex, highly functionalized molecules. chemimpex.com The bromine atom serves as a reactive handle, enabling a wide variety of chemical transformations that would be difficult to achieve on an unfunctionalized pyridine ring.

The primary academic and industrial relevance of bromopyridines lies in their application as electrophilic partners in transition metal-catalyzed cross-coupling reactions. nih.gov Seminal reactions such as the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) couplings frequently employ bromopyridine substrates. These reactions provide powerful and reliable methods for introducing aryl, alkyl, amine, and alkynyl groups onto the pyridine core.

The reactivity of the C-Br bond allows for its selective activation by catalysts, most notably those based on palladium. nih.govresearchgate.net This has made bromopyridines indispensable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to precisely install substituents at specific positions on the pyridine ring is crucial for structure-activity relationship (SAR) studies in drug development. chemimpex.com Compounds like 3-acetyl-5-bromopyridine are widely used as intermediates for creating complex molecules targeting neurological disorders and for developing novel agrochemicals. chemimpex.com

Positioning of 3-(4-Acetoxybenzoyl)-5-bromopyridine within Advanced Organic and Heterocyclic Chemistry Research

This compound, with the CAS Number 898766-32-0, is a multi-functional compound designed as a strategic building block for advanced organic synthesis. fluorochem.co.ukchemicalbook.com While specific, dedicated research publications on this exact molecule are not prevalent, its chemical architecture allows for its clear positioning as a valuable intermediate in heterocyclic and medicinal chemistry research. Its significance is derived from the combination of its distinct functional groups, which can be manipulated selectively.

Key Structural Features and Synthetic Potential:

5-Bromopyridine Moiety: As discussed, the bromine atom at the 5-position is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the creation of diverse molecular libraries for screening purposes.

3-Benzoyl Linker: The ketone linkage provides a rigid connection between the pyridine and phenyl rings. This carbonyl group can also be a site for further chemical modification, such as reduction to an alcohol or conversion to other functional groups.

4-Acetoxy Group: The acetate (B1210297) ester on the phenyl ring serves as a protected phenol (B47542). This group is stable under many reaction conditions, including those typically used for palladium-catalyzed coupling at the C-Br bond. The acetate can be readily hydrolyzed under basic or acidic conditions to reveal a phenolic hydroxyl group. This hydroxyl group can then be used for subsequent reactions, such as etherification (e.g., Williamson ether synthesis) or conversion to a triflate for another round of cross-coupling.

The compound's structure makes it an ideal precursor for molecules with a 3,5-disubstituted pyridine core attached to a functionalized phenyl ring. This specific substitution pattern is of interest in medicinal chemistry for developing kinase inhibitors and other targeted therapeutics. Therefore, this compound is positioned not as an end-product, but as a sophisticated and versatile starting material for multi-step syntheses in the pursuit of novel pharmaceuticals and complex organic materials.

Table 2: Chemical Identity of this compound

IdentifierValue
IUPAC Name [4-(5-bromopyridine-3-carbonyl)phenyl] acetate fluorochem.co.uk
CAS Number 898766-32-0 fluorochem.co.uk
Molecular Formula C14H10BrNO3 chemicalbook.com
Molecular Weight 320.14 g/mol chemicalbook.com
Canonical SMILES CC(=O)OC1=CC=C(C(=O)C2=CN=CC(Br)=C2)C=C1 fluorochem.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrNO3 B1292370 3-(4-Acetoxybenzoyl)-5-bromopyridine CAS No. 898766-32-0

Properties

IUPAC Name

[4-(5-bromopyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c1-9(17)19-13-4-2-10(3-5-13)14(18)11-6-12(15)8-16-7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAACAIGNXRNEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642189
Record name 4-(5-Bromopyridine-3-carbonyl)phenyl acetate
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URL https://comptox.epa.gov/dashboard/DTXSID80642189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-32-0
Record name [4-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Bromopyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Acetoxybenzoyl 5 Bromopyridine

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing diaryl ketones like 3-(4-Acetoxybenzoyl)-5-bromopyridine often rely on classical organic reactions, primarily focusing on direct acylation or the assembly from functionalized precursors.

Direct synthesis aims to construct the target molecule in a single key step from readily available starting materials. A primary example of this approach is the Friedel-Crafts acylation reaction. This method involves the electrophilic substitution of a hydrogen atom on the pyridine (B92270) ring with an acyl group.

In a typical procedure, 5-bromopyridine would be acylated using 4-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst. The catalyst, such as aluminum chloride (AlCl₃), activates the acyl chloride, facilitating the attack by the electron-rich aromatic system. The reaction is generally performed in an inert solvent to prevent unwanted side reactions.

Table 1: Typical Reaction Conditions for Direct Acylation
ParameterConditionPurpose
Reactants5-Bromopyridine, 4-Acetoxybenzoyl chlorideProvide the core pyridine and benzoyl structures.
CatalystLewis Acid (e.g., AlCl₃, FeCl₃)Activates the acyl chloride for electrophilic attack. organic-chemistry.org
SolventInert solvent (e.g., Dichloromethane, Toluene)To dissolve reactants and facilitate the reaction without participating in it.
BasePyridine or Triethylamine (optional)To neutralize the HCl byproduct generated during the reaction.
MonitoringThin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)To track the progress of the reaction until completion.

These strategies involve the synthesis of functionalized precursors of the pyridine and benzoyl rings, which are then coupled together. This multi-step approach allows for greater control over regioselectivity and the introduction of various functional groups.

The synthesis begins with a suitable bromopyridine scaffold. Polyfunctional pyridines are valuable intermediates in organic synthesis. heteroletters.org For instance, 3,5-dibromopyridine (B18299) can be selectively functionalized. One bromine atom can be converted into another group, such as a methoxy (B1213986) group, by reacting it with sodium methoxide, leaving the other bromine available for subsequent reactions. chemicalbook.com Similarly, starting materials like 2-aminopyridine (B139424) can be brominated and then undergo reactions like the Sandmeyer reaction to produce specifically substituted bromopyridines. heteroletters.org

The functionalization of these bromopyridine scaffolds is crucial for preparing them for coupling reactions. This can involve converting the bromine atom into an organometallic species (e.g., via lithium-halogen exchange) or preparing it for a transition-metal-catalyzed cross-coupling reaction. The versatility of halopyridines allows for the introduction of many different functional groups onto the pyridine ring. heteroletters.org

Once the bromopyridine scaffold is prepared, the acetoxybenzoyl group can be introduced.

Acylation: This follows a similar principle to the direct synthesis approach but may involve a more functionalized pyridine precursor to control the position of acylation. The Minisci reaction, an oxidative radical addition, is another strategy for acylating N-heteroarenes, though it can sometimes lead to mixtures of isomers depending on the substrate. nih.govmdpi.com

Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on cross-coupling reactions to form C-C bonds. In this context, the C-Br bond on the pyridine ring is coupled with a functionalized benzoyl partner. For example, a Suzuki coupling would involve reacting 5-bromopyridine-3-boronic acid with 4-bromoacetophenone (which can be later oxidized and acetylated), or reacting 3-bromo-5-(organoboron)-pyridine with a suitable 4-acetoxybenzoyl halide.

Precursor-Based Synthesis Strategies Involving Pyridine and Benzoyl Moieties

Advanced Synthetic Techniques and Methodological Innovations

Advanced synthetic methods offer milder reaction conditions, higher yields, and broader functional group compatibility compared to traditional methods. Catalytic processes are at the forefront of these innovations.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds in organic synthesis and have been recognized with the 2010 Nobel Prize in Chemistry. libretexts.orgnobelprize.org These reactions provide straightforward methods for creating bonds between sp²-hybridized carbon atoms, such as those in the pyridine and benzene (B151609) rings of the target molecule. libretexts.org Their importance is highlighted by their widespread use in the synthesis of pharmaceuticals. rsc.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (e.g., 5-bromopyridine), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetallation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium center. libretexts.orgwikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.org

Several types of palladium-catalyzed cross-coupling reactions are suitable for this synthesis, each using a different organometallic partner.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Reaction NameOrganometallic Reagent (R'-M)Key Features
Suzuki ReactionOrganoboron compound (e.g., boronic acid)Mild conditions, high functional group tolerance, commercially available reagents. nobelprize.org
Negishi ReactionOrganozinc compoundHighly reactive, couples sp³, sp², and sp carbons; requires anhydrous conditions. wikipedia.org
Stille ReactionOrganotin compoundTolerant of many functional groups, but tin byproducts are toxic. libretexts.org

These catalytic methods represent a highly efficient and versatile approach to synthesizing this compound by coupling a derivative of 5-bromopyridine with a derivative of 4-acetoxybenzene. For example, a Negishi coupling could be employed to react a 3-pyridylzinc reagent with 4-acetoxybenzoyl chloride, leveraging the high functional group tolerance of modern palladium catalysts. wikipedia.org

Stereoselective and Regioselective Synthesis Considerations in Related Pyridine Functionalizations

The synthesis of polysubstituted pyridines, such as this compound, requires precise control over the position of incoming functional groups, a concept known as regioselectivity. The inherent electronic deficiency of the pyridine ring, coupled with the directing effects of existing substituents, makes achieving high regioselectivity a significant challenge in synthetic chemistry. researchgate.net

For a molecule like this compound, the primary challenge is the introduction of the acyl group at the C-3 position while a bromine atom is present at the C-5 position. Direct electrophilic acylation of 3-bromopyridine, analogous to the Friedel-Crafts reaction, is generally not feasible. Pyridine's electron-poor nature deactivates it towards electrophilic aromatic substitution, and the nitrogen atom tends to coordinate with the Lewis acid catalyst, further deactivating the ring. youtube.com

More viable strategies rely on the functionalization of pre-halogenated pyridines through metal-mediated reactions. Key approaches to achieve regioselectivity in such systems include:

Directed Ortho-Metalation (DoM): While not directly applicable for C-3 acylation in 3-bromopyridine, directing groups can be used to metalate specific positions on the pyridine ring, which can then be quenched with an electrophile.

Halogen-Metal Exchange: This is a powerful technique for the regioselective functionalization of halopyridines. znaturforsch.com For instance, starting with 3,5-dibromopyridine, a regioselective bromine-magnesium exchange can be performed. A tosyloxy substituent at the C-2 position of a 3,5-dibromopyridine has been shown to direct a highly regioselective Br/Mg exchange to the C-3 position using i-PrMgCl·LiCl. rsc.org The resulting pyridylmagnesium reagent can then react with an acyl chloride like 4-acetoxybenzoyl chloride. The selectivity of the exchange is often dictated by a combination of electronic and steric factors, as well as the choice of organometallic reagent. znaturforsch.com

Pyridyne Intermediates: The generation of pyridyne intermediates from dihalopyridines offers another route to regioselective functionalization. These highly reactive species can undergo nucleophilic addition, leading to disubstituted products. chemistryviews.orgrsc.org For example, treatment of 3-bromopyridines with a strong base can lead to a 3,4-pyridyne intermediate, which can then be trapped. researchgate.net The regioselectivity of the subsequent nucleophilic attack is a critical consideration.

Stereoselectivity becomes a factor when chiral centers are present or introduced. While the target molecule itself is achiral, stereoselective methods are crucial in the broader context of pyridine functionalization, especially in the synthesis of pharmaceuticals. acs.org Catalytic and stereoselective synthesis of partially hydrogenated pyridines can be achieved through the dearomatization of pyridine derivatives. acs.org For reactions on the aromatic pyridine core, chiral ligands on metal catalysts can be employed to achieve enantioselectivity in certain coupling reactions, though this is less common for simple acylation.

Table 1: Comparison of Regioselective Functionalization Strategies for Pyridine Derivatives

Strategy Mechanism Common Reagents Advantages Limitations
Directed ortho-Metalation (DoM) C-H activation directed by a functional group. n-BuLi, s-BuLi, LDA High regioselectivity for positions ortho to the directing group. Requires a directing group; sensitive to steric hindrance.
Halogen/Metal Exchange Exchange of a halogen atom with a metal. n-BuLi, i-PrMgCl·LiCl Excellent regioselectivity based on halogen position; good functional group tolerance with Mg reagents. znaturforsch.com Requires halogenated precursors; lithium reagents can be poorly selective in polyhalogenated systems.
Pyridyne Intermediates Elimination of HX from a halopyridine to form a highly reactive intermediate. Strong bases (e.g., NaNH₂, LDA) Allows for difunctionalization. chemistryviews.org Often results in mixtures of regioisomers; requires harsh conditions.
Transition Metal-Catalyzed C-H Functionalization Direct activation of C-H bonds by a transition metal catalyst. Pd, Rh, Ru catalysts High atom economy; avoids pre-functionalization. researchgate.net Control of regioselectivity can be challenging; often requires directing groups.

Green Chemistry Principles Applied to the Synthesis of Halogenated Pyridine Derivatives

The synthesis of pyridine derivatives, which are cornerstones in pharmaceuticals and agrochemicals, is increasingly being guided by the principles of green chemistry to minimize environmental impact. researchgate.netnih.gov These principles focus on improving reaction efficiency, reducing waste, and using less hazardous materials.

Applying green chemistry to the synthesis of halogenated pyridines like this compound involves several key areas:

Atom Economy: Traditional methods often involve multiple steps with protecting groups and stoichiometric reagents, leading to poor atom economy. Modern approaches favor catalytic C-H functionalization, which avoids the need for pre-functionalized substrates and reduces waste. researchgate.net

Catalysis: Replacing stoichiometric Lewis acids (e.g., AlCl₃) in classical acylation reactions with catalytic amounts of more environmentally benign catalysts is a primary goal. rsc.org While direct Friedel-Crafts acylation of pyridine is problematic, related syntheses of substituted pyridines have been developed using iron catalysis. rsc.org For coupling reactions, highly efficient palladium or nickel catalysts are used at low loadings.

Solvent Choice: Many organic reactions use volatile and often toxic solvents. Green chemistry promotes the use of safer alternatives like water, ethanol, or supercritical fluids, or even solvent-free conditions. researchgate.net Microwave-assisted synthesis is often performed under solvent-free conditions, which can significantly reduce reaction times and energy consumption while improving yields. nih.gov

Energy Efficiency: Microwave irradiation and ultrasound are increasingly used as energy sources. These techniques can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times compared to conventional heating. nih.govtandfonline.com

Multicomponent Reactions (MCRs): One-pot reactions where multiple starting materials react to form a complex product are highly desirable. They reduce the number of synthetic steps and purification processes, saving time, resources, and energy, and minimizing waste. nih.gov

For the hypothetical synthesis of this compound, a greener approach might involve a palladium-catalyzed cross-coupling reaction in a benign solvent, potentially under microwave irradiation, to maximize efficiency and minimize waste.

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation. The synthesis of a diaryl ketone with a bromopyridine moiety involves complex bond-forming events whose pathways depend heavily on the chosen synthetic strategy.

Elucidation of Reaction Mechanisms in Bromopyridine Functionalization

The functionalization of bromopyridines can proceed through several distinct mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): This mechanism is generally feasible on electron-deficient rings, especially with activating groups (like nitro groups) and at positions ortho or para to the ring nitrogen. The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Organometallic Cross-Coupling: Reactions like Negishi (organozinc), Suzuki (organoboron), and Stille (organotin) couplings are powerful methods for forming C-C bonds on a bromopyridine scaffold. The general mechanism for a palladium-catalyzed cycle involves three key steps: wikipedia.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyridine derivative, forming a Pd(II) complex.

Transmetalation: The organic group from the organometallic reagent (e.g., a 4-acetoxybenzoyl zinc chloride in a Negishi coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Radical Mechanisms: Pyridyl radicals can be generated from halopyridines, for example, through photoredox catalysis. nih.gov These radical intermediates can then add to various coupling partners. Mechanistic studies show that the reaction medium can dictate the reactivity of the pyridyl radical. nih.gov

Elimination-Addition (Pyridyne Mechanism): As mentioned earlier, treatment of halopyridines with very strong bases can lead to the formation of a pyridyne intermediate via an elimination-addition mechanism. rsc.orgresearchgate.net This pathway is particularly relevant for substitutions at positions not activated for SNAr.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of transient species like reaction intermediates and transition states are crucial for validating proposed mechanisms.

Reaction Intermediates:

Acylpyridinium Ions: In reactions where pyridine acts as a nucleophilic catalyst for acylation (e.g., in the acetylation of alcohols with acetic anhydride), an N-acylpyridinium ion is formed as a highly reactive intermediate. stackexchange.comreddit.com This intermediate is a much stronger acylating agent than the initial acyl halide or anhydride. While in the synthesis of the target molecule, the pyridine ring is the substrate, understanding this intermediate is key to pyridine chemistry.

Organometallic Intermediates: In cross-coupling reactions, the organopalladium(II) species formed after oxidative addition and transmetalation are key intermediates. Their structure and stability influence the efficiency of the final reductive elimination step. wikipedia.org

Zincke Imines: These are ring-opened intermediates formed from the reaction of pyridinium (B92312) salts. They can be used to achieve regioselective functionalization at the C-3 position under mild conditions before ring-closing to regenerate the aromatic pyridine. nih.gov

Radical Cations: In radical-based functionalizations, radical cation intermediates are often formed upon the addition of a radical to the pyridinium salt. youtube.com

Transition States: The transition state is the highest energy point along the reaction coordinate and cannot be isolated. Its structure and energy are typically investigated using computational chemistry (e.g., Density Functional Theory, DFT). acs.orgimperial.ac.uk For example, in SNAr reactions, the transition state for the formation of the Meisenheimer intermediate is a key factor in determining the reaction rate. imperial.ac.uk In photochemical reactions of pyridines, Dewar-pyridine intermediates have been proposed, which exist at energy maxima along the reaction coordinate. arkat-usa.org Computational studies can help rationalize observed regioselectivity by comparing the activation energies of transition states leading to different products.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 4 Acetoxybenzoyl 5 Bromopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. High-resolution 1D and 2D NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the primary evidence for the structural framework of 3-(4-Acetoxybenzoyl)-5-bromopyridine. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of each proton, while the integration of signals corresponds to the number of protons. Splitting patterns (multiplicity), governed by spin-spin coupling (J), reveal the number of adjacent protons.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating its functional group and electronic environment.

Expected ¹H NMR Data: The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the bromopyridine ring, the acetoxybenzoyl ring, and the acetyl methyl group. The protons on the pyridine (B92270) ring (H-2, H-4, H-6) are expected to appear at lower field (higher ppm) due to the electron-withdrawing effect of the nitrogen atom and the bromine substituent. The protons on the acetoxybenzoyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the acetoxy group will appear as a sharp singlet at a higher field.

Expected ¹³C NMR Data: The ¹³C NMR spectrum will display signals corresponding to all 14 carbon atoms in the molecule. The carbonyl carbons (ketone and ester) will be the most downfield-shifted signals. The carbons of the aromatic rings will resonate in the typical aromatic region (approximately 110-160 ppm), with their precise shifts influenced by the attached substituents (bromine, nitrogen, carbonyl, and acetoxy groups). The methyl carbon of the acetoxy group will appear at the highest field.

Interactive Data Table: Predicted NMR Assignments for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.)

Click to view predicted ¹H and ¹³C NMR data
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Pyridine Ring
C2--~153.5
H2~9.05d-
C3--~134.0
C4--~140.0
H4~8.50t-
C5--~122.0
C6--~150.0
H6~8.90d-
Benzoyl Ring
C1'--~135.0
C2'/C6'--~131.0
H2'/H6'~7.90d-
C3'/C5'--~122.5
H3'/H5'~7.30d-
C4'--~155.0
Carbonyl/Acetoxy
C=O (Ketone)--~192.0
C=O (Ester)--~169.0
O-C=O-C H₃--~21.0
O-C=O-H~2.35s-

d = doublet, t = triplet, s = singlet

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecule's covalent framework. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic rings, such as between H-2, H-4, and H-6 on the pyridine ring, and between H-2'/H-6' and H-3'/H-5' on the benzoyl ring. This helps to piece together the individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. sdsu.edu It is used to definitively assign the carbon signals for all protonated carbons by correlating the ¹H and ¹³C data. For example, the proton signal at ~9.05 ppm would show a cross-peak with the carbon signal at ~153.5 ppm, assigning them as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of the molecule. beilstein-journals.org Key HMBC correlations would include:

The pyridine protons (H-2, H-4) to the ketone carbonyl carbon (C=O), confirming the attachment of the benzoyl group to the pyridine ring at the C-3 position.

The benzoyl protons (H-2'/H-6') to the ketone carbonyl carbon.

The acetyl methyl protons to the ester carbonyl carbon and to C-4' of the benzoyl ring, confirming the structure of the acetoxy group and its position.

NMR spectroscopy, often combined with computational modeling, can provide insights into the preferred three-dimensional conformation of molecules in solution. rsc.orgrsc.org For structures containing multiple aromatic rings connected by single bonds, such as this compound, rotation around the C-C and C-C(O) bonds can lead to different conformers.

The relative orientation of the pyridine and benzoyl rings is of particular interest. Steric hindrance and electronic interactions influence the dihedral angle between the two rings. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can detect through-space interactions between protons that are close to each other, providing clues about the molecule's spatial arrangement. For example, observing a NOE between a pyridine proton (e.g., H-2 or H-4) and a benzoyl proton (e.g., H-2') would suggest a non-planar conformation where these protons are in close proximity. Comparing experimental NMR data with chemical shifts calculated for different theoretical conformers can also help identify the most stable conformation in solution. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. mdpi.com

For this compound, the molecular formula is C₁₄H₁₀BrNO₃. The presence of bromine is distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. HRMS can confirm the exact mass of these ions, distinguishing the compound from other molecules with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for this compound

Click to view calculated exact masses
Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M(⁷⁹Br)]⁺[C₁₄H₁₀⁷⁹BrNO₃]⁺318.9866
[M(⁸¹Br)]⁺[C₁₄H₁₀⁸¹BrNO₃]⁺320.9845
[M(⁷⁹Br)+H]⁺[C₁₄H₁₁⁷⁹BrNO₃]⁺319.9944
[M(⁸¹Br)+H]⁺[C₁₄H₁₁⁸¹BrNO₃]⁺321.9923
[M(⁷⁹Br)+Na]⁺[C₁₄H₁₀⁷⁹BrNNaO₃]⁺341.9765
[M(⁸¹Br)+Na]⁺[C₁₄H₁₀⁸¹BrNNaO₃]⁺343.9744

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that can be used to deduce the structure of the parent molecule. researchgate.netnih.gov

A plausible fragmentation pathway for this compound would involve initial cleavages at the ester and ketone linkages, which are the most labile bonds.

Key Predicted Fragmentation Steps:

Loss of Ketene (B1206846): A common fragmentation for acetoxy groups is the neutral loss of ketene (CH₂=C=O, 42.01 Da). This would result in a fragment ion corresponding to the protonated 3-(4-hydroxybenzoyl)-5-bromopyridine.

Acylium Ion Formation: Cleavage of the ester C-O bond can lead to the formation of an acetyl cation (CH₃CO⁺, m/z 43.02).

Cleavage at the Ketone Bridge: The bond between the ketone carbonyl and the pyridine ring can break, leading to two primary fragment ions:

A 5-bromopyridin-3-ylcarbonyl cation.

A 4-acetoxybenzoyl cation.

Further Fragmentation: These primary fragments would undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ions or the loss of bromine from the pyridine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the bonds within the molecule. For a complex molecule like this compound, IR spectroscopy is instrumental in confirming the presence of its key structural components: the pyridine ring, the ketone, and the ester group.

The vibrational frequencies of the bonds in this compound can be predicted based on the analysis of similar compounds. The primary absorption bands are associated with stretching and bending vibrations of specific bonds. For instance, the carbonyl (C=O) stretching vibrations of the ketone and ester groups are expected to produce strong absorption bands in the region of 1600-1800 cm⁻¹. The presence of a bromine atom on the pyridine ring and the acetoxy group on the benzoyl moiety will also influence the vibrational frequencies of the aromatic rings.

A detailed analysis of the predicted IR spectrum for this compound would reveal characteristic absorption bands corresponding to its distinct functional groups. These include the C=O stretching of the acetoxy group, the C=O stretching of the benzoyl ketone, C-O stretching of the ester, C-N stretching within the pyridine ring, and C-Br stretching. Aromatic C-H stretching and bending vibrations would also be observable.

Below is an interactive data table summarizing the predicted characteristic IR absorption bands for this compound, based on established vibrational frequencies for its constituent functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Acetoxy (Ester)C=O Stretch1770-1750Strong
Benzoyl (Ketone)C=O Stretch1680-1660Strong
Pyridine RingC=N Stretch1600-1550Medium
Aromatic RingsC=C Stretch1600-1450Medium-Weak
Acetoxy (Ester)C-O Stretch1250-1180Strong
Aromatic C-HIn-plane Bend1300-1000Medium-Weak
Pyridine RingRing Vibrations1000-900Medium-Weak
Aromatic C-HOut-of-plane Bend900-675Strong
C-BrStretch700-500Medium-Strong

This table represents predicted values based on characteristic functional group frequencies and may vary from experimental results.

Integrated Spectroscopic Approaches for Comprehensive Structural Verification of Complex Pyridine Derivatives

While IR spectroscopy is excellent for identifying functional groups, a comprehensive and unambiguous structural elucidation of a complex molecule like this compound requires an integrated approach, combining several spectroscopic techniques. This multi-faceted strategy ensures the accurate determination of the molecular formula, connectivity of atoms, and stereochemistry. The primary methods used in conjunction with IR spectroscopy are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, ¹H NMR would show distinct signals for the protons on the pyridine ring, the benzoyl ring, and the methyl protons of the acetoxy group. The splitting patterns (e.g., doublets, triplets) would help to establish the connectivity of these protons.

¹³C NMR (Carbon NMR): This method provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would show separate signals for the carbonyl carbons of the ketone and ester, the carbons of the two aromatic rings, and the methyl carbon of the acetoxy group.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the precise connectivity between different parts of the molecule. For example, HMBC can show correlations between the carbonyl carbon of the benzoyl group and the protons on both the pyridine and benzoyl rings, confirming the linkage between these structural units. nih.gov

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its chemical structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the exact molecular formula. This is essential for confirming the presence of all expected atoms (carbon, hydrogen, nitrogen, oxygen, and bromine) in their correct numbers.

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged pieces. The pattern of these fragments provides valuable clues about the structure of the molecule. For instance, the fragmentation of this compound might show the loss of the acetoxy group or the cleavage at the carbonyl bridge, further confirming the proposed structure.

By combining the data from IR, NMR, and MS, a complete and verified structure of this compound can be established. IR confirms the functional groups, MS provides the molecular formula and fragmentation data, and NMR details the carbon-hydrogen framework and atomic connectivity. This integrated approach is the standard for the structural elucidation of novel or complex organic compounds. nih.gov

Theoretical and Computational Chemistry Investigations of 3 4 Acetoxybenzoyl 5 Bromopyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of organic molecules, including pyridine (B92270) derivatives. researchgate.netniscpr.res.innih.govsamipubco.com DFT calculations for 3-(4-Acetoxybenzoyl)-5-bromopyridine can reveal its fundamental characteristics, from its three-dimensional shape to its electronic behavior and spectroscopic signatures.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, a key structural feature is the relative orientation of the pyridine and benzoyl rings. Like other benzophenone (B1666685) derivatives, the molecule is not expected to be perfectly planar due to steric hindrance between the ortho hydrogens of the two rings. nih.govresearchgate.net The conformation is primarily defined by the dihedral angles around the C-C bonds connecting the carbonyl group to the pyridine and phenyl rings.

DFT calculations can map the potential energy surface as these dihedral angles are systematically rotated, allowing for the determination of the lowest energy conformer and the energy barriers between different conformations. Studies on similar benzoylpyridines indicate that the molecule likely adopts a twisted conformation to minimize steric repulsion. rsc.org The acetoxy and bromine substituents are predicted to have a minor, albeit measurable, influence on these rotational barriers.

Table 1: Predicted Conformational Parameters for this compound This interactive table provides typical values for key dihedral angles in benzoylpyridine-like structures as predicted by DFT calculations.

Parameter (Dihedral Angle)DescriptionPredicted Value Range (Degrees)Significance
Pyridine-C-C=OTorsion angle between the pyridine ring and the carbonyl group.25 - 45Defines the primary twist of the pyridine moiety relative to the central ketone bridge.
C=O-C-PhenylTorsion angle between the carbonyl group and the acetoxy-substituted phenyl ring.25 - 45Defines the secondary twist of the phenyl moiety, contributing to the overall molecular propeller shape.
Rotational Energy BarrierThe energy required to rotate one ring from its lowest-energy position to a planar conformation.5 - 15 kcal/molIndicates the flexibility of the molecule at room temperature.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region most likely to accept an electron (electrophilicity). youtube.com

For this compound, DFT calculations would likely show the HOMO localized primarily on the electron-rich 4-acetoxyphenyl ring, while the LUMO would be distributed across the more electron-deficient 5-bromopyridine ring and the carbonyl group. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netbhu.ac.in

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. bhu.ac.in For this compound, the MEP map would highlight several key features:

Negative Potential (Red/Yellow): Concentrated around the pyridine nitrogen atom and the oxygen atoms of the carbonyl and acetoxy groups, indicating nucleophilic sites prone to interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Found on the hydrogen atoms and, significantly, on the bromine atom along the C-Br bond axis. This region of positive potential on a halogen atom is known as a "sigma-hole" (σ-hole) and allows for attractive, non-covalent interactions known as halogen bonding. researchgate.netresearchgate.net

Table 2: Predicted Electronic Properties of this compound This interactive table summarizes key electronic parameters derived from DFT calculations.

Electronic PropertyPredicted Value / LocationMethodSignificance
HOMO Energy-6.5 to -7.5 eVB3LYP/6-31G(d,p)Indicates electron-donating capability; localized on the acetoxyphenyl ring.
LUMO Energy-1.5 to -2.5 eVB3LYP/6-31G(d,p)Indicates electron-accepting capability; localized on the bromopyridine-carbonyl moiety.
HOMO-LUMO Gap4.5 to 5.5 eVB3LYP/6-31G(d,p)Relates to chemical reactivity and electronic transitions. A larger gap implies higher stability.
MEP MinimumPyridine Nitrogen, Carbonyl OxygenDFTMost negative regions, indicating primary sites for electrophilic attack or hydrogen bonding.
MEP MaximumBromine atom (σ-hole), Aromatic ProtonsDFTMost positive regions, indicating sites for nucleophilic attack or halogen bonding.

DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound. bhu.ac.innih.gov

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of experimental absorption bands to specific molecular motions (stretches, bends). For this compound, key predicted vibrations would include the carbonyl (C=O) stretches for the ketone and ester, C-N stretching in the pyridine ring, C-Br stretching, and various aromatic C-H vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated by determining the magnetic shielding around each nucleus within the optimized molecular geometry. These predicted shifts are typically in good agreement with experimental values and aid in the assignment of complex spectra.

Table 3: Predicted Spectroscopic Data for this compound This interactive table shows the expected spectroscopic signals based on DFT calculations.

Spectroscopy TypeFeaturePredicted RangeNotes
IRKetone C=O Stretch1660-1680 cm⁻¹Strong absorption, characteristic of the benzoyl group.
IREster C=O Stretch1750-1770 cm⁻¹Strong absorption from the acetoxy group.
IRC-Br Stretch550-650 cm⁻¹Weaker absorption in the fingerprint region.
¹H NMRPyridine Protons7.5-9.0 ppmDistinct signals for H-2, H-4, and H-6 positions, influenced by bromine and benzoyl groups.
¹H NMRPhenyl Protons7.0-8.2 ppmTwo sets of doublets (AA'BB' system) due to the acetoxy group.
¹³C NMRKetone Carbonyl190-198 ppmDeshielded signal characteristic of the ketone.
¹³C NMREster Carbonyl168-172 ppmDeshielded signal from the acetoxy group.
¹³C NMRC-Br Carbon118-125 ppmCarbon atom directly attached to bromine.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the exploration of molecular motion and interactions. dntb.gov.ua An MD simulation of this compound, solvated in a box of explicit solvent molecules (like water or an organic solvent), can reveal its dynamic behavior. nih.gov

Key insights from MD simulations would include:

Conformational Sampling: Observing how the dihedral angles between the rings fluctuate over time, providing a more realistic view of the molecule's flexibility and accessible conformations at a given temperature.

Solvent Interactions: Analyzing the formation and lifetime of intermolecular interactions, such as hydrogen bonds between the solvent and the molecule's carbonyl oxygen or pyridine nitrogen atoms.

Halogen Bonding: In appropriate solvents or in the presence of other Lewis bases, MD can be used to study the dynamics and strength of halogen bonds formed via the bromine atom's σ-hole. acs.org This is particularly relevant for understanding how the molecule might interact with other species in solution or in a biological environment.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Academic Relevant Characteristics

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physical, chemical, or biological properties. nih.gov For a class of compounds like substituted benzoylpyridines, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or melting point without needing to synthesize and test each compound.

A QSPR study involving this compound would involve:

Defining a "training set" of related molecules with known experimental data for the property of interest.

Calculating a large number of molecular descriptors for each molecule using computational software. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.

Using statistical methods, such as multiple linear regression, to build an equation that links a subset of these descriptors to the observed property.

For this compound, relevant descriptors would likely include its molecular weight, solvent-accessible surface area, dipole moment, and electronic parameters like the HOMO-LUMO gap. researchgate.net

Table 4: Key Molecular Descriptors for QSPR Studies of Pyridine Derivatives This interactive table lists important descriptors used to build QSPR models.

Descriptor ClassExample DescriptorsProperty Predicted
Constitutional Molecular Weight, Number of Halogen AtomsBoiling Point, Density
Topological Wiener Index, Kier & Hall Shape IndicesSolubility, Chromatographic Retention
Geometric Solvent-Accessible Surface Area, Molecular VolumeLipophilicity (logP), Binding Affinity
Electronic Dipole Moment, HOMO/LUMO Energies, MEP valuesReactivity, Acidity/Basicity (pKa)

Mechanistic Insights from Computational Modeling of Reactions Involving Halogenated Pyridines

Computational modeling is instrumental in elucidating reaction mechanisms, allowing researchers to map reaction pathways and calculate activation energies. The presence of a bromine atom on the pyridine ring of this compound makes it a potential substrate for various transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling). mdpi.comwikipedia.org

The reactivity of the C-Br bond can be computationally investigated:

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, which can facilitate SNAr reactions. However, halogens at the 3- and 5-positions are generally less reactive towards SNAr than those at the 2-, 4-, or 6-positions, as the negative charge of the intermediate Meisenheimer complex cannot be effectively delocalized onto the ring nitrogen. quimicaorganica.orgresearchgate.net DFT calculations can quantify this by computing the high activation energy barrier for nucleophilic attack at the C-5 position.

Cross-Coupling Reactions: Computational modeling can be used to study the mechanism of a palladium-catalyzed reaction. This involves calculating the energies of intermediates and transition states for the key steps: oxidative addition of the C-Br bond to the palladium(0) catalyst, transmetalation, and reductive elimination to form the new C-C bond. wikipedia.org These calculations can help predict optimal reaction conditions and explain regioselectivity. nih.gov

By modeling these potential reactions, computational chemistry provides a predictive framework for understanding the synthetic utility of this compound. nih.gov

Elucidation of Reaction Pathways and Activation Energy Barriers

Theoretical and computational chemistry offer powerful tools for elucidating the intricate details of chemical reactions. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to map out potential reaction pathways for its synthesis and subsequent transformations.

The synthesis of this compound would likely involve a Friedel-Crafts acylation or a related cross-coupling reaction. A computational investigation into these pathways would typically involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., 5-bromopyridine and 4-acetoxybenzoyl chloride or a related acylating agent) and the final product, this compound, are geometrically optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structures along the proposed reaction coordinate. The transition state represents the highest energy point on the minimum energy path between reactants and products.

Minimum Energy Path (MEP) Mapping: The MEP, also known as the intrinsic reaction coordinate (IRC), is calculated to connect the reactants, transition state, and products, thereby confirming that the located TS is indeed the correct one for the reaction of interest.

Activation Energy Calculation: The activation energy barrier (ΔE‡) is determined by calculating the energy difference between the transition state and the initial reactants. This value is crucial for predicting the reaction rate and understanding the feasibility of a proposed pathway under specific conditions.

For instance, in a hypothetical Friedel-Crafts acylation, computational studies could compare a Lewis acid-catalyzed pathway with a non-catalyzed pathway. The calculated activation energy barriers would reveal the efficacy of the catalyst in lowering the energy required for the reaction to proceed.

A hypothetical data table summarizing such a computational study is presented below. Please note that this data is illustrative and not based on actual published research for this specific compound.

Reaction PathwayCatalystCalculated Activation Energy (kcal/mol)
Friedel-Crafts AcylationAlCl₃15.2
Friedel-Crafts AcylationFeCl₃18.5
Uncatalyzed ReactionNone45.8

This is a hypothetical data table for illustrative purposes.

Computational Approaches to Catalyst Design and Reaction Optimization

Beyond elucidating reaction mechanisms, computational chemistry is instrumental in the rational design of catalysts and the optimization of reaction conditions. For the synthesis of this compound, computational approaches could be used to:

Screen Potential Catalysts: A virtual library of potential catalysts (e.g., different Lewis acids or transition metal complexes) can be computationally screened. By calculating the activation energy barriers for the reaction with each catalyst, the most promising candidates can be identified for experimental validation. This in silico screening significantly reduces the time and resources required for catalyst development.

Optimize Catalyst Structure: The structure of a promising catalyst can be systematically modified in silico to enhance its activity and selectivity. For example, the electronic and steric properties of ligands in a transition metal catalyst can be tuned to improve its performance.

Solvent Effects: The influence of different solvents on the reaction pathway and activation energy can be modeled using implicit or explicit solvent models. This allows for the selection of an optimal solvent system to maximize reaction yield and rate.

Understanding Reaction Selectivity: In cases where multiple products can be formed, computational studies can predict the regioselectivity and stereoselectivity of a reaction. By analyzing the energy profiles of competing reaction pathways, conditions can be tailored to favor the formation of the desired isomer.

A hypothetical example of computational data for catalyst optimization is shown in the table below. This data illustrates how computational screening could guide the selection of a Lewis acid catalyst for the synthesis of this compound.

Lewis Acid CatalystPredicted Reaction Yield (%)Key Computational Descriptor (e.g., LUMO energy of catalyst)
AlCl₃92-1.2 eV
GaCl₃85-1.0 eV
InCl₃78-0.9 eV
BCl₃65-0.5 eV

This is a hypothetical data table for illustrative purposes.

Role and Applications in Heterocyclic and Advanced Organic Synthesis

3-(4-Acetoxybenzoyl)-5-bromopyridine as a Versatile Precursor in Diverse Heterocyclic Ring Systems

The strategic placement of reactive sites on this compound makes it an ideal starting material for building intricate heterocyclic frameworks. The bromine atom at the 5-position and the ketone functionality of the benzoyl group serve as primary handles for elaboration, enabling its use in the synthesis of novel pyridine (B92270) derivatives and more complex fused ring systems.

The bromine atom on the pyridine ring is readily functionalized, most notably through transition metal-catalyzed cross-coupling reactions. This capability allows for the direct attachment of various aryl, heteroaryl, or alkyl groups, leading to a diverse range of substituted pyridine derivatives.

A particularly valuable application is in the synthesis of bipyridines, which are crucial ligands in coordination chemistry and building blocks for functional materials. mdpi.combohrium.com By employing methods such as the Suzuki-Miyaura coupling, the 5-bromopyridine moiety can be coupled with a pyridine-boronic acid or a related organoboron reagent to construct a bipyridine linkage. preprints.orgarkat-usa.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. preprints.orgarkat-usa.org The resulting bipyridine structure retains the acetoxybenzoyl group, which can be further modified in subsequent synthetic steps.

The dual functionality of this compound provides a pathway for the construction of elaborate polycyclic and fused heterocyclic systems. mdpi.com A common strategy involves an initial cross-coupling reaction at the bromine site to introduce a carefully chosen substituent, followed by an intramolecular cyclization reaction to form a new ring.

For instance, after a Suzuki or Sonogashira coupling, the newly introduced group can contain a nucleophilic site that subsequently reacts with the benzoyl ketone or another part of the molecule. Palladium-catalyzed intramolecular C-H/C-H biaryl coupling is a powerful method for creating dibenzo-fused five-membered heterocycles like dibenzofurans and carbazoles. mdpi.com By analogy, a derivative of this compound, having undergone a coupling reaction to attach a suitable aryl group, could be designed to undergo a similar intramolecular dehydrogenative cyclization, thereby fusing a new aromatic ring onto the pyridine or benzoyl framework. mdpi.comnih.govmdpi.com This approach enables the step-economic assembly of complex, π-extended heteroaromatic compounds from a relatively simple precursor. mdpi.com

Functional Group Transformations and Derivatization Strategies at the Bromine and Acetoxybenzoyl Moieties

The synthetic versatility of this compound is rooted in the distinct reactivity of its two primary functional domains: the bromine-substituted pyridine ring and the acetoxybenzoyl side chain. These sites can be addressed with high selectivity, allowing for a wide range of derivatization strategies.

The carbon-bromine bond at the 5-position of the pyridine ring is a prime site for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability and functional group tolerance.

The Suzuki-Miyaura coupling is widely used to form biaryl structures by reacting the bromopyridine with an organoboron reagent, such as a boronic acid or ester. mdpi.com This reaction typically employs a palladium catalyst and a base to facilitate the coupling. arkat-usa.org

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. wikipedia.org This reaction is generally co-catalyzed by palladium and copper complexes in the presence of a base. scirp.orgscirp.orgresearchgate.net The reactivity of aryl bromides in Sonogashira couplings is well-established, making this a reliable method for introducing alkynyl substituents onto the pyridine ring. wikipedia.orgresearchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with the bromopyridine, catalyzed by a palladium or nickel complex. wikipedia.orgnumberanalytics.com This method is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents, allowing for the coupling of a wide variety of organic fragments. wikipedia.orgresearchgate.netyoutube.comchemeurope.com

ReactionCoupling PartnerTypical Catalyst SystemTypical Base
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃
Sonogashira R-C≡CHPd(PPh₃)₄ / CuIEt₃N, Piperidine
Negishi R-ZnXPd(PPh₃)₄, Ni(acac)₂Not required

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effect of the 3-benzoyl substituent. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where the bromide ion acts as a leaving group. chemistrysteps.comnih.govlibretexts.orglibretexts.org

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized onto the electron-withdrawing benzoyl group and the pyridine nitrogen. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can be used to displace the bromine under these conditions. chemistrysteps.com

The acetoxybenzoyl moiety offers additional opportunities for structural modification. The ester and ketone functional groups within this moiety can be selectively transformed.

The most straightforward modification is the hydrolysis of the acetate (B1210297) ester. This reaction, typically carried out under basic or acidic conditions, cleaves the ester bond to yield the corresponding phenol (B47542), 3-(4-hydroxybenzoyl)-5-bromopyridine. This transformation is valuable as it unmasks a hydroxyl group that can be used for further derivatization, such as etherification or conversion to a triflate for subsequent cross-coupling reactions.

The benzoyl ketone is another site for chemical modification. It can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride. Alternatively, it can react with various nucleophiles in addition reactions or serve as a handle for further cyclization strategies, as mentioned previously.

MoietyReaction TypeReagentsProduct Functional Group
Acetoxy HydrolysisNaOH or HCl (aq)Phenol (-OH)
Benzoyl (Ketone) ReductionNaBH₄Secondary Alcohol (-CHOH)
Benzoyl (Ketone) Grignard ReactionR-MgBrTertiary Alcohol

Retrosynthetic Analysis of Complex Target Molecules Incorporating the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. advancechemjournal.com It involves deconstructing a target molecule into a series of simpler precursor structures through a series of hypothetical "disconnections" until readily available starting materials are identified. advancechemjournal.com The this compound scaffold offers several logical points for disconnection, making it a valuable intermediate in the synthesis of more elaborate molecules.

The primary disconnection strategy for this scaffold involves cleaving the carbon-carbon bond between the pyridine ring and the benzoyl carbonyl group. This disconnection, a common step in the analysis of ketones, yields two key synthons: a 5-bromopyridin-3-yl cation and a 4-acetoxybenzoyl anion, or vice versa. The practical chemical equivalents for these synthons are typically 5-bromopyridine derivatives and 4-acetoxybenzoyl derivatives.

A second key disconnection can be made at the ester linkage of the acetoxy group, simplifying the benzoyl portion to a 4-hydroxybenzoyl precursor. This allows for the introduction of the acetyl group late in the synthesis, which can be advantageous if other functional groups in the molecule are sensitive to the conditions required for acylation.

Illustrative Retrosynthetic Pathways:

Friedel-Crafts Acylation Approach: The most direct retrosynthetic pathway involves disconnecting the C-C bond between the pyridine and the carbonyl group. This leads back to a 5-bromopyridine precursor and a 4-acetoxybenzoyl derivative. The corresponding forward synthesis would involve a Friedel-Crafts acylation or a related coupling reaction.

Grignard/Organolithium Approach: An alternative disconnection suggests a nucleophilic 5-bromo-3-lithiopyridine (or the corresponding Grignard reagent) and an electrophilic 4-acetoxybenzoyl chloride. In the forward synthesis, the organometallic pyridine species would attack the acyl chloride to form the ketone.

Table 1: Retrosynthetic Analysis of the this compound Scaffold

DisconnectionBond CleavedResulting SynthonsSynthetic Equivalents
Pathway 1 Pyridine C-C(O) Bond5-Bromopyridin-3-yl Cation + 4-Acetoxybenzoyl Anion5-Bromopyridine + 4-Acetoxybenzoyl Chloride (under Friedel-Crafts conditions)
Pathway 2 Pyridine C-C(O) Bond5-Bromopyridin-3-yl Anion + 4-Acetoxybenzoyl Cation3-Lithio-5-bromopyridine + 4-Acetoxybenzoyl Chloride
Pathway 3 Acetoxy Ester C-O Bond4-Hydroxybenzoyl-5-bromopyridine + Acetyl Cation(5-Bromo-pyridin-3-yl)(4-hydroxyphenyl)methanone + Acetic Anhydride or Acetyl Chloride

Strategic Importance of the this compound Scaffold in the Rational Design of Advanced Organic Molecules

The concept of "privileged scaffolds" is central to modern medicinal chemistry and rational drug design. mdpi.com These are molecular frameworks that are capable of binding to multiple biological targets, serving as templates for the development of novel bioactive compounds. mdpi.com The this compound structure contains several features that make it a strategically important scaffold for creating libraries of advanced organic molecules.

The strategic value of this scaffold lies in the combination of its constituent parts: a pyridine ring, a reactive bromine atom, a diaryl ketone linker, and a modifiable acetoxy group.

Pyridine Ring: The pyridine moiety is a ubiquitous heterocycle in medicinal chemistry, found in numerous natural products and synthetic drugs. mdpi.com It often participates in crucial hydrogen bonding interactions with biological targets and can be readily modified to tune the electronic and steric properties of the molecule.

Bromine Atom: The bromine atom at the 5-position is arguably the most strategically significant feature for rational design. It serves as a versatile chemical handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic and efficient introduction of diverse substituents at this position, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target. This capability is fundamental to library synthesis and lead optimization.

Diaryl Ketone Linker: The benzoyl group acts as a relatively rigid linker that holds the pyridine and phenyl rings in a specific three-dimensional orientation. This conformation can be critical for fitting into the binding pocket of a target protein. The ketone's carbonyl group can also act as a hydrogen bond acceptor.

Acetoxy Group: The 4-acetoxy group provides another point for diversification. It can be easily hydrolyzed to a phenol (a hydrogen bond donor and acceptor). This phenolic hydroxyl group can then be further functionalized, for example, by etherification, to probe interactions with different regions of a target's binding site. Furthermore, the acetoxy group can function as a prodrug moiety, improving a compound's bioavailability by masking a polar hydroxyl group, with subsequent hydrolysis in vivo to release the active form.

In essence, the this compound scaffold is a pre-validated starting point for building molecular complexity. It provides a stable core structure with multiple, orthogonally reactive sites that can be selectively modified. This allows chemists to rationally design and synthesize libraries of related compounds, systematically altering specific parts of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties. This approach is far more efficient than traditional synthesis methods and is a cornerstone of modern drug discovery. rsc.org

Table 2: Strategic Features of the this compound Scaffold in Molecular Design

Structural FeatureRole in Rational DesignPotential Modifications/Reactions
5-Bromo Substituent Versatile handle for diversificationSuzuki, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce aryl, alkyl, amine, or alkyne groups.
Pyridine Ring Core heterocyclic structure; hydrogen bond acceptorN-oxidation, substitution reactions on the ring (if further activated).
Benzoyl Ketone Linker Rigid conformational anchor; hydrogen bond acceptorReduction to alcohol, conversion to other functional groups.
4-Acetoxy Group Modifiable functional group; potential prodrug moietyHydrolysis to phenol, followed by etherification, esterification, or other derivatization.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Acetoxybenzoyl)-5-bromopyridine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including Sonogashira coupling and Mitsunobu reactions. For example:

Sonogashira Coupling : React 3-(benzyloxy)-5-bromopyridine with ethynyltrimethylsilane to form an alkyne intermediate (e.g., compound 34 in ).

1,3-Dipolar Cycloaddition : Introduce functional groups via nitrile oxide intermediates to form isoxazole derivatives (e.g., compounds 35–37 in ).

Deprotection and Functionalization : Remove protecting groups (e.g., benzyl or Boc groups) under acidic conditions and use Mitsunobu reactions to attach pharmacophores ().

Q. Characterization Methods :

  • TLC for reaction monitoring.
  • NMR (¹H/¹³C) and MS for structural confirmation.
  • HPLC for purity assessment (>95% purity thresholds are common; ).

Q. Example Reaction Table :

StepReaction TypeKey Reagents/ConditionsIntermediateYield (%)
1Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, TMS-acetylene34 75–85
21,3-Dipolar CycloaddnNitrile oxide, DCM, RT35–37 60–70

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., Br–C bond: ~1.89 Å; C=O: ~1.21 Å) and hydrogen-bonding networks ().
  • NMR Spectroscopy :
    • ¹H NMR: Aromatic protons appear at δ 7.5–8.5 ppm; acetoxy group protons at δ 2.1–2.3 ppm.
    • ¹³C NMR: Carbonyl carbons (C=O) at ~170 ppm; brominated pyridine carbons at ~120–150 ppm ().
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) confirmation.

Data Cross-Validation : Compare experimental data with computational models (e.g., DFT for NMR chemical shifts) to resolve ambiguities.

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Contradictions may arise from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic systems).
  • Hydrogen-Bonding Variability : Compare O–H⋯N and N–H⋯O interactions across studies ().

Q. Resolution Strategies :

SHELXL Refinement : Use disorder modeling and twin refinement (Flack parameter analysis) for ambiguous electron density ().

Comparative Analysis : Overlay crystal structures (e.g., Mercury Software) to identify deviations >0.05 Å in bond lengths.

Thermal Ellipsoid Analysis : Check for anisotropic displacement parameters (ADPs) to validate atom positions.

Case Study : In , two independent molecules (A and B) showed dihedral angle differences of 17–28° with phenyl rings, resolved via hydrogen-bonding network analysis.

Q. What experimental design principles apply when evaluating the cytotoxic activity of 5-bromopyridine derivatives?

Methodological Answer:

  • Cell Line Selection : Use panels of cancer cell lines (e.g., MCF-7, DLDI) to assess specificity ().
  • Dose-Response Assays : Calculate IC₅₀ values (e.g., 32–43 nM for compound 7c in ).
  • Control Experiments : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).

Q. Data Interpretation :

  • Structure-Activity Relationships (SAR) : Correlate substituents (e.g., 4-chlorophenyl in 7c ) with potency.
  • Mechanistic Studies : Use flow cytometry (apoptosis assays) or Western blotting (caspase-3 activation).

Q. Example Cytotoxicity Data :

CompoundCell LineIC₅₀ (nM)Key Substituent
7a DLDI455-Bromopyridine
7c MCF-7434-Chlorophenyl

Q. How can microwave-assisted synthesis optimize the preparation of 5-bromopyridine-based inhibitors?

Methodological Answer:

  • Reaction Parameters :
    • Temperature: 130–150°C (vs. conventional 80–100°C).
    • Solvent: Polar aprotic solvents (DMF, DMSO) enhance microwave absorption ().
  • Catalyst Systems : Use Cs₂CO₃ or Pd catalysts for cross-coupling (e.g., Suzuki-Miyaura; ).

Q. Advantages :

  • Reduced reaction time (12 h → 1–2 h).
  • Improved yields (44% → 60–70% for 6j in ).

Validation : Monitor reaction progress via in-situ FTIR or LC-MS.

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